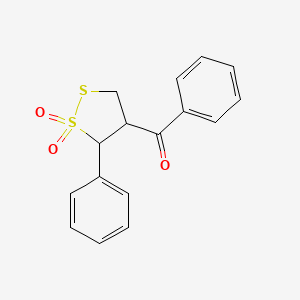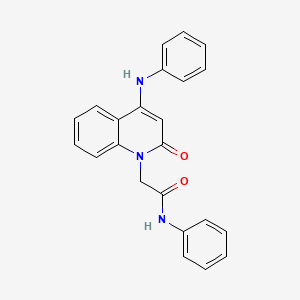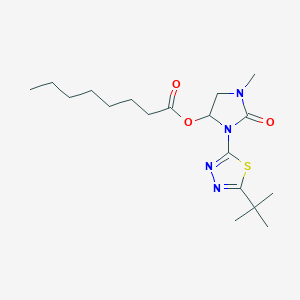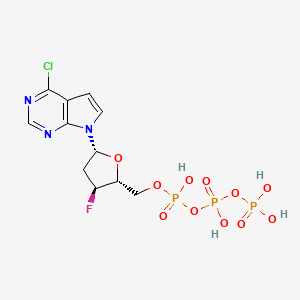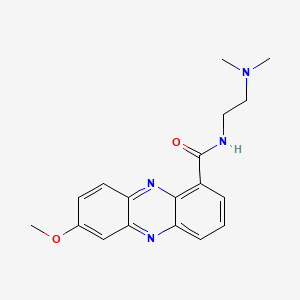
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide is a complex organic compound with a unique structure that includes a dimethylaminoethyl group, a methoxy group, and a phenazinecarboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenazine Core: This can be achieved through the cyclization of appropriate aromatic precursors under oxidative conditions.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Dimethylaminoethyl Group: This is often accomplished through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylaminoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenazine core can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro or tetrahydro phenazine derivatives.
科学的研究の応用
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can facilitate binding to enzymes or receptors, while the phenazine core can participate in redox reactions, influencing cellular processes. The methoxy group may also play a role in modulating the compound’s activity and stability.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-3-pentanamine
- N,N-Dimethyl-2-aminoethanol
- N,N-Dimethylaminoethanol
Uniqueness
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler amines or phenazine derivatives, this compound’s structure allows for a broader range of interactions and applications, making it a valuable tool in various fields of research.
特性
CAS番号 |
106976-01-6 |
|---|---|
分子式 |
C18H20N4O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-7-methoxyphenazine-1-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)10-9-19-18(23)13-5-4-6-15-17(13)21-14-8-7-12(24-3)11-16(14)20-15/h4-8,11H,9-10H2,1-3H3,(H,19,23) |
InChIキー |
JZPFQGHDPGYORO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=C(C=CC3=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


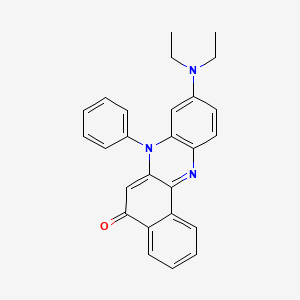
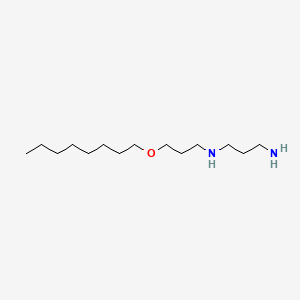

![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
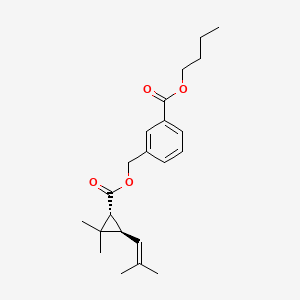

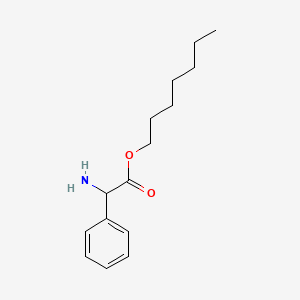
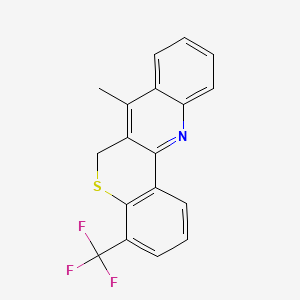
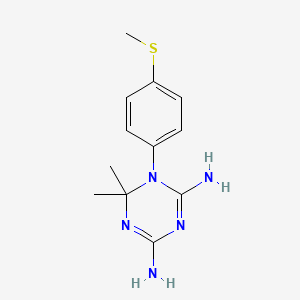
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
